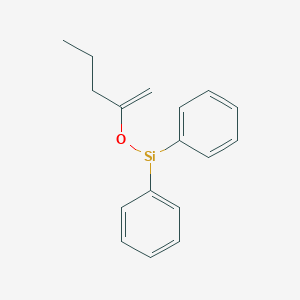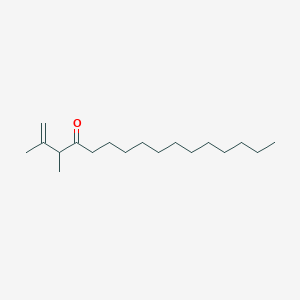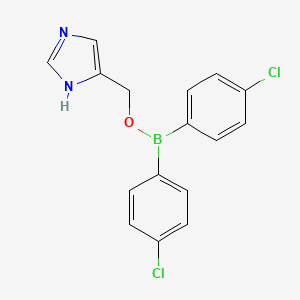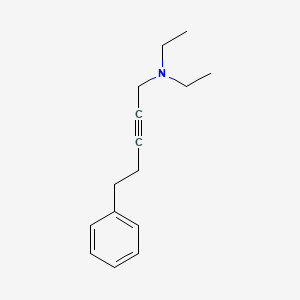![molecular formula C23H37BrO3 B14192535 3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane CAS No. 847800-44-6](/img/structure/B14192535.png)
3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane is a synthetic organic compound with a complex molecular structure It features an oxetane ring, which is a four-membered cyclic ether, and a bromophenoxy group attached to an undecyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane typically involves multiple steps. One common method includes the reaction of 11-bromoundecanol with 4-bromophenol to form 11-(4-bromophenoxy)undecanol. This intermediate is then reacted with 3-ethyloxetan-3-yl methanesulfonate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to modify the oxetane ring or other parts of the molecule.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like acetone or dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes.
Applications De Recherche Scientifique
3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and specialty polymers
Mécanisme D'action
The mechanism of action of 3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The oxetane ring may also play a role in stabilizing the compound’s interaction with its targets. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar structural features but different functional groups.
11-{4-[3-(4-Bromophenyl)isoxazol-5-yl]phenoxy}undecanol: Another related compound with a different core structure.
Uniqueness
3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane is unique due to its combination of an oxetane ring and a bromophenoxy group attached to an undecyl chain
Propriétés
Numéro CAS |
847800-44-6 |
|---|---|
Formule moléculaire |
C23H37BrO3 |
Poids moléculaire |
441.4 g/mol |
Nom IUPAC |
3-[11-(4-bromophenoxy)undecoxymethyl]-3-ethyloxetane |
InChI |
InChI=1S/C23H37BrO3/c1-2-23(19-26-20-23)18-25-16-10-8-6-4-3-5-7-9-11-17-27-22-14-12-21(24)13-15-22/h12-15H,2-11,16-20H2,1H3 |
Clé InChI |
CSYZALLQCXSSKS-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COC1)COCCCCCCCCCCCOC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Morpholine, 4-[1-(2-thienyl)cycloheptyl]-](/img/structure/B14192478.png)

![Methyl 3,5-dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14192495.png)





![3-Pyridinemethanol, 2-[(phenylmethyl)seleno]-](/img/structure/B14192536.png)
![N-[3-Cyano-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14192537.png)
